N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole core, a benzyl group, and a hydrazide moiety, making it a versatile molecule for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The resulting indole is then subjected to N-alkylation with benzyl halides to introduce the benzyl group. Finally, the hydrazide moiety is introduced through a condensation reaction with 2-(2,6-dimethylphenoxy)acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave irradiation to accelerate reaction times and the use of high-yielding reagents and catalysts to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base
Major Products
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The benzyl group and hydrazide moiety contribute to the compound’s ability to interact with biological macromolecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide
Uniqueness
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity .
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C26H25N3O2/c1-19-9-8-10-20(2)26(19)31-18-25(30)28-27-15-22-17-29(16-21-11-4-3-5-12-21)24-14-7-6-13-23(22)24/h3-15,17H,16,18H2,1-2H3,(H,28,30)/b27-15+ |
InChI Key |
NFPFUNZCKDSANP-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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